molecular formula C17H14F3N5O2 B2484634 3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-23-6

3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2484634
CAS No.: 2034476-23-6
M. Wt: 377.327
InChI Key: XJSVWEBMNHBPRE-UHFFFAOYSA-N
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Description

3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS: 2034450-28-5) is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperidin-3-yloxy linker at position 3. The piperidine ring is further functionalized with a 6-(trifluoromethyl)nicotinoyl moiety, introducing a pyridine-carbonyl group with a trifluoromethyl substituent at position 4. Pyrazine derivatives are widely explored in medicinal chemistry for their kinase inhibitory activity, suggesting that this compound may have therapeutic applications in oncology or inflammatory diseases .

Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)14-4-3-11(9-24-14)16(26)25-7-1-2-12(10-25)27-15-13(8-21)22-5-6-23-15/h3-6,9,12H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVWEBMNHBPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components:

  • Pyrazine-2-carbonitrile core
  • Piperidin-3-yloxy linker
  • 6-(Trifluoromethyl)nicotinoyl substituent

Retrosynthetic disconnections suggest two plausible routes:

  • Route A : Late-stage coupling of pre-functionalized pyrazine-2-carbonitrile with a nicotinoyl-piperidine intermediate.
  • Route B : Sequential construction of the pyrazine ring followed by piperidine and nicotinoyl introductions.

Both routes require precise control over regiochemistry and functional group compatibility.

Synthesis of the Pyrazine-2-carbonitrile Core

Cyclization Approaches

Pyrazine rings are commonly synthesized via cyclization of diamines or α-amino carbonyl intermediates. For example, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate reacts with ethylenediamine under acidic conditions to form trifluoromethyl-substituted pyrazines. Adapting this method, the nitrile group at position 2 can be introduced via:

  • Cyano-dehalogenation : Substitution of a halogen (e.g., Cl) at position 2 using CuCN or KCN.
  • Directed cyanation : Palladium-catalyzed cyanation of a bromopyrazine intermediate using Zn(CN)₂.
Example Protocol:
  • React 3-bromopyrazine with CuCN in DMF at 120°C for 12 hours to yield pyrazine-2-carbonitrile .
  • Purify via silica gel chromatography (Hexanes:EtOAc = 4:1).

Functionalization of the Piperidin-3-yloxy Linker

Piperidine Ring Synthesis

Piperidin-3-ol derivatives are typically synthesized via:

  • Reductive amination : Cyclization of δ-amino ketones using NaBH₃CN.
  • Ring-closing metathesis : Using Grubbs catalyst on diene precursors.
Example Protocol:
  • React N-Boc-piperidin-3-ol with 6-(trifluoromethyl)nicotinic acid using EDCl/HOBt in DCM to form 1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-ol .
  • Deprotect Boc group with TFA/DCM (1:1) to yield free amine.

Etherification with Pyrazine-2-carbonitrile

The hydroxyl group on piperidine undergoes nucleophilic substitution with a leaving group (e.g., Cl) on pyrazine:

  • Mitsunobu Reaction : Using DIAD and PPh₃ to couple pyrazine-2-carbonitrile-3-ol with 1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-ol .
Example Protocol:
  • Dissolve 3-hydroxypyrazine-2-carbonitrile (1 eq) and 1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-ol (1.2 eq) in THF.
  • Add DIAD (1.5 eq) and PPh₃ (1.5 eq), stir at 0°C → RT for 24 hours.
  • Purify via column chromatography (EtOAc:MeOH = 9:1).

Introduction of the 6-(Trifluoromethyl)nicotinoyl Group

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

The trifluoromethyl group is introduced via:

  • Halogenation-Trifluoromethylation :
    • Brominate nicotinic acid at position 6 using NBS.
    • Perform Cu-mediated cross-coupling with TMSCF₃.
Example Protocol:
  • React 6-bromonicotinic acid with TMSCF₃ (3 eq), CuI (0.1 eq), and KF (2 eq) in DMF at 100°C for 12 hours.
  • Acidify with HCl to precipitate 6-(trifluoromethyl)nicotinic acid .

Acylation of Piperidine

The nicotinoyl group is coupled to piperidine via amide bond formation:

  • Activation with EDCl/HOBt : React 6-(trifluoromethyl)nicotinic acid with piperidin-3-amine in DCM.

Critical Challenges and Optimization Strategies

Regioselectivity in Pyrazine Functionalization

Position 3 of pyrazine is electronically favored for nucleophilic attack due to the electron-withdrawing cyano group at position 2. However, competing reactions at position 5 can occur. Optimization strategies include:

  • Low-temperature reactions (0–5°C) to suppress side reactions.
  • Protecting group strategies : Temporarily masking the cyano group as a nitrile oxide.

Stability of Intermediates

The piperidin-3-ol intermediate is prone to oxidation. Solutions include:

  • In situ generation : Use TFA to deprotect Boc groups immediately before coupling.
  • Anhydrous conditions : Perform reactions under N₂ atmosphere.

Purification Challenges

High polarity of intermediates complicates isolation. Techniques include:

  • Countercurrent chromatography for polar nitriles.
  • Crystallization from MTBE/hexanes.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps 6 7
Overall Yield 32% 28%
Key Advantage Shorter sequence Better regiocontrol
Major Limitation Low yield in Mitsunobu step Requires nitro-group reduction

Route A is preferred for industrial scalability due to fewer steps, while Route B offers superior selectivity for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with pyrazine, pyridine, or triazole cores, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications/Properties Reference
Target Compound Pyrazine-2-carbonitrile, piperidin-3-yloxy linker, 6-(trifluoromethyl)nicotinoyl group 363.294 Kinase inhibition, metabolic stability
6-Fluoro-3-hydroxypyrazine-2-carboxamide Pyrazine with fluoro (C6), hydroxyl (C3), carboxamide (C2) 173.11* Antibacterial, kinase inhibitor scaffold
Triazole-pyridine-pyrazine conjugate Dual triazole cores linking pyridine and pyrazine N/A Metal coordination, diverse bioactivity
2-(Methylsulfanyl)-6-(trifluoromethyl)nicotinonitrile Pyridine with trifluoromethyl (C6), methylsulfanyl (C2), nitrile (C3) 237.19* Agrochemical or antiviral lead

Key Comparative Insights

Functional Group Variations The target compound’s carbonitrile group (vs. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to smaller substituents like fluorine . 2-(Methylsulfanyl)-6-(trifluoromethyl)nicotinonitrile replaces the target’s piperidine-pyrazine linker with a methylsulfanyl group, increasing sulfur-mediated lipophilicity but losing hydrogen-bonding capability .

Biological Activity Implications

  • The triazole-pyridine-pyrazine conjugate leverages triazole’s metal-binding capacity, which the target compound lacks. This may confer divergent biological targets, such as metalloenzymes or nucleic acids .
  • Pyrazine derivatives like the target and 6-fluoro-3-hydroxypyrazine-2-carboxamide are associated with kinase inhibition, but the carboxamide analog’s higher polarity may limit blood-brain barrier penetration .

Synthetic Complexity

  • The target’s multi-step synthesis (e.g., nitration, coupling reactions) contrasts with simpler pyrazine carboxamide derivatives, which are optimized for scalable nitration protocols .

Biological Activity

3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its potential biological activities. With a molecular formula of C17H14F3N5O2 and a molecular weight of 377.32 g/mol, this compound exhibits structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound contains several functional groups, including a trifluoromethyl group, a piperidine ring, and a pyrazine moiety. These structural characteristics are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H14F3N5O2
Molecular Weight377.32 g/mol
CAS Number2034476-23-6

The biological activity of 3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is thought to involve its interaction with specific enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects such as anti-inflammatory or anticancer activities. The exact molecular pathways involved require further investigation.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of pyrazine and piperidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA gyrase, leading to inhibition of cell division.

Table: Antibacterial Activity Comparison

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
3-((1-(6-(Trifluoromethyl)...TBDTBD
Ampicillin3216

Anticancer Activity

Preliminary studies suggest that similar compounds may possess anticancer properties. For example, certain derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism often involves inducing apoptosis in cancer cells.

Case Study: Antitumor Activity
In a study evaluating related compounds against pancreatic and gastric cancer cell lines, significant cytotoxicity was observed with certain derivatives, indicating potential for therapeutic application in oncology.

Research Findings

Recent studies have focused on synthesizing novel derivatives of pyrazine and evaluating their biological activities. For instance:

  • Antidiabetic Properties : Some derivatives have shown promise in modulating glucose metabolism, which could be beneficial in treating type II diabetes.
  • Anti-inflammatory Effects : Compounds similar to 3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile have demonstrated the ability to reduce inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-((1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling the trifluoromethylnicotinoyl group to the piperidin-3-yloxy moiety and subsequent conjugation with pyrazine-2-carbonitrile. Key challenges include optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent side reactions and ensuring regioselectivity during ether linkage formation. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions on the pyrazine and piperidine rings.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O from nicotinoyl).
    These methods, combined with elemental analysis, ensure structural fidelity and purity .

Q. What functional groups in this compound contribute to its reactivity?

  • Methodological Answer :

  • Pyrazine Carbonitrile (C≡N) : Participates in nucleophilic substitution or cycloaddition reactions.
  • Trifluoromethyl Group (CF₃) : Enhances metabolic stability and influences lipophilicity.
  • Piperidin-3-yloxy Ether : Susceptible to hydrolysis under acidic/basic conditions.
    Systematic reactivity studies (e.g., pH-dependent stability assays) are recommended to guide derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized for the nicotinoyl-piperidine coupling step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, catalyst loading, temperature) to identify optimal conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Catalyst Screening : Test bases like triethylamine or DBU to enhance acylation efficiency.
    Evidence from analogous syntheses suggests yields >70% are achievable with anhydrous DMF and 24-hour reflux .

Q. How can molecular docking elucidate this compound’s potential biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes with known affinity for pyrazine or trifluoromethyl groups (e.g., kinases, GPCRs).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonding with the carbonitrile and steric complementarity with the CF₃ group.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Comparative Assays : Test the compound alongside analogs under standardized conditions (e.g., cell lines, incubation time).
  • Metabolic Stability Studies : Use liver microsomes to assess if differential CYP450 metabolism explains activity variations.
  • Epistatic Analysis : Evaluate off-target effects via proteome-wide profiling (e.g., affinity chromatography-MS) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Improve solubility via hydrochloride or mesylate salts.
  • Prodrug Design : Mask the carbonitrile group with enzymatically cleavable moieties (e.g., esters).
  • Nanoparticle Encapsulation : Use liposomal carriers to bypass rapid hepatic clearance.
    Preclinical PK/PD studies in rodent models are critical for validation .

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